molecular formula C10H21NO B11065722 1-(Tert-butylamino)-4-methylpentan-2-one

1-(Tert-butylamino)-4-methylpentan-2-one

Cat. No.: B11065722
M. Wt: 171.28 g/mol
InChI Key: ZNRTXDWCHUQAOF-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-4-methylpentan-2-one is a branched-chain amino ketone characterized by a tert-butylamino group at position 1 and a ketone moiety at position 2 of a 4-methylpentane backbone. Such amino ketones are often intermediates in pharmaceutical synthesis or agrochemicals, though specific applications for this compound require further research .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(tert-butylamino)-4-methylpentan-2-one

InChI

InChI=1S/C10H21NO/c1-8(2)6-9(12)7-11-10(3,4)5/h8,11H,6-7H2,1-5H3

InChI Key

ZNRTXDWCHUQAOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CNC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tert-butylamino)-4-methylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 4-methylpentan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactors and continuous flow processes. The use of zeolite catalysts can enhance the efficiency of the reaction, and the process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(Tert-butylamino)-4-methylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It may have applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: This compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(tert-butylamino)-4-methylpentan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylpentan-2-one (MIBK)

  • Structure: Ketone at position 2, lacking the tert-butylamino group.
  • Key Properties: Harmonized CLP classification: Suspected carcinogen (Carc. 2 H351), eye irritant, and harmful if inhaled . Common use as an industrial solvent due to moderate polarity and volatility.
  • MIBK’s carcinogenicity risk highlights how functional groups (e.g., amino vs. ketone) alter toxicity profiles .

4-Methylpentan-2-one Oxime

  • Structure: Oxime (-NOH) derivative of MIBK.
  • Key Properties :
    • Classified as harmful if swallowed (Acute Tox. 4 H302) and skin/eye irritant .
    • Oxime group enhances nucleophilicity, making it useful in coordination chemistry or antifouling agents.
  • Contrast with Target Compound: The tert-butylamino group in the target compound may confer greater steric hindrance and basicity compared to the oxime’s planar structure .

1-(4-Chlorophenyl)-4-methylpentan-2-one

  • Structure : Chlorophenyl substituent at position 1.
  • Key Properties :
    • Molecular weight: 210.7 g/mol; purity: 96% (laboratory-grade) .
    • Likely used in organic synthesis due to aromatic electrophilicity.

4-Methyl-1-phenylpentan-2-one

  • Structure : Phenyl group at position 1.
  • Key Properties :
    • Structural isomerism with the target compound alters substituent positioning.
    • Aromatic rings may enhance UV absorption or stability .
  • Contrast with Target Compound: The phenyl group lacks the amino functionality, reducing solubility in polar solvents .

4-Methyl-4-sulfanylpentan-2-one

  • Structure : Sulfhydryl (-SH) group at position 4.
  • Key Properties :
    • Thiol reactivity enables disulfide bond formation or metal chelation .
  • Contrast with Target Compound: The sulfanyl group introduces redox activity, unlike the inert tert-butylamino group .

Physicochemical and Toxicological Comparison

Compound Key Functional Group Molecular Weight (g/mol) CLP Classification Notable Applications
1-(Tert-butylamino)-4-methylpentan-2-one Tert-butylamino, ketone ~185 (estimated) Not reported Potential pharmaceutical intermediate
4-Methylpentan-2-one (MIBK) Ketone 100.16 Carc. 2, Eye Irrit. 2 Industrial solvent
4-Methylpentan-2-one oxime Oxime 115.18 Acute Tox. 4, Skin Irrit. 2 Antifouling agents
1-(4-Chlorophenyl)-4-methylpentan-2-one Chlorophenyl, ketone 210.70 Not classified Laboratory synthesis

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